Chlorthal

概述

描述

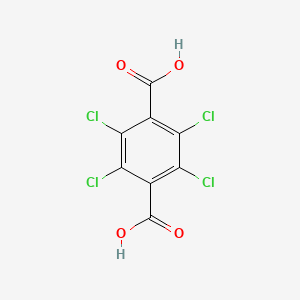

Chlorthal, also known as tetrachloroterephthalic acid, is a chemical compound with the molecular formula C₈H₂Cl₄O₄. It is primarily used as a herbicide to control annual grasses and broadleaf weeds in various crops. This compound is known for its selective action, meaning it targets specific types of plants without harming others .

准备方法

Synthetic Routes and Reaction Conditions: Chlorthal is synthesized through the chlorination of terephthalic acidThe reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of terephthalic acid using chlorine gas. The reaction is carried out in a chlorination reactor, where the temperature is maintained between 100-150°C. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

Reduction: It can also be reduced under specific conditions to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound with fewer chlorine atoms.

Substitution: Substituted this compound compounds with different functional groups.

科学研究应用

Agricultural Applications

Weed Control:

Chlorthal is primarily used for weed management in various crops. Its effectiveness has been documented in numerous studies:

- Pre-emergent Application: this compound is applied before the emergence of crops to control weeds effectively. Studies have shown that it can be combined with other herbicides like trifluralin for enhanced efficacy. For example, a study indicated that applying this compound at 1.20 kg/ha alongside trifluralin yielded the best results in controlling weeds in cabbage transplants .

- Crop Safety: Research has demonstrated that this compound can be safely used on a range of vegetable crops without causing significant phytotoxicity. In trials involving rutabaga and cabbage, it was found that this compound did not adversely affect crop yield when applied correctly .

Toxicological Studies

This compound has undergone extensive toxicological evaluation to determine its safety for humans and the environment:

- Chronic Toxicity Studies: A significant study indicated that chronic exposure to this compound in rats led to increased incidences of liver tumors at specific concentrations (2 ppb) over two years . The findings suggest careful monitoring of exposure levels to mitigate health risks.

- Non-carcinogenic Effects: The compound has been evaluated for non-cancer effects, with findings indicating no mutagenic or neurotoxic properties . However, it is essential to consider the potential for environmental degradation products, such as monomethyl tetrachloroterephthalate, which may pose additional risks .

Environmental Impact

This compound's environmental impact has been a focus of research due to its widespread use:

- Groundwater Contamination: Studies have detected this compound and its degradates in groundwater samples, raising concerns about water quality and human health implications. The California Department of Pesticide Regulation reported instances where detected levels exceeded the EPA's health advisory limits .

- Persistence in Soil: Research indicates that this compound can persist in soil, affecting non-target plant species. Its mechanism of action involves disrupting normal cell division in plant root tips, which can lead to broader ecological impacts if not managed properly .

Data Table: Efficacy of this compound in Weed Control

| Crop Type | Application Rate (kg/ha) | Weeds Controlled | Study Reference |

|---|---|---|---|

| Cabbage | 1.20 | Broadleaf Weeds | |

| Rutabaga | 1.20 | Various Broadleaf Weeds | |

| Vegetables | Variable | General Weed Control |

Case Studies

Case Study 1: Efficacy in Cabbage Production

In trials conducted on cabbage transplants, this compound was found to provide effective weed control when applied pre-emergently. The study compared various herbicides and concluded that this compound combined with trifluralin resulted in optimal weed suppression without harming crop yield .

Case Study 2: Environmental Monitoring

A comprehensive environmental monitoring study revealed the presence of this compound and its degradates in groundwater samples from agricultural areas where it was applied. This study emphasized the need for ongoing monitoring and assessment of pesticide impacts on water quality .

作用机制

Chlorthal exerts its herbicidal effects by inhibiting seed germination and early seedling growth. It disrupts the microtubule assembly in plant cells, preventing cell division and elongation. This leads to the death of the targeted weeds while leaving the desired crops unaffected. The molecular targets of this compound include tubulin proteins, which are essential for microtubule formation .

相似化合物的比较

Endothall: Another herbicide used for aquatic weed control.

Chloramben: A selective herbicide used in various crops.

Dichlobenil: Used for controlling weeds in non-crop areas.

Comparison: Chlorthal is unique due to its selective action and low toxicity to non-target organisms. Unlike endothall, which is used in aquatic environments, this compound is primarily used in terrestrial agriculture. Compared to chloramben and dichlobenil, this compound has a broader spectrum of activity and is more effective against a wide range of weeds .

生物活性

Chlorthal, also known as this compound-dimethyl (DCPA), is a herbicide primarily used for controlling weeds in various agricultural settings. Its biological activity encompasses a range of effects on plant systems and potential impacts on non-target organisms, including humans. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound acts by inhibiting the growth of plants through its effects on cellular processes. It is classified as a pre-emergent herbicide, meaning it prevents the germination and growth of seeds. The primary mechanism involves interference with cell division and elongation, leading to stunted growth and eventual plant death. Specifically, this compound inhibits the synthesis of certain proteins essential for these processes, impacting the overall metabolism of the plant.

Biological Effects on Target Organisms

The biological activity of this compound can be summarized in several key areas:

- Plant Growth Inhibition : this compound effectively suppresses the growth of various weed species, making it valuable in agricultural practices. Studies have shown that it can reduce the biomass of target weeds significantly.

- Soil Microbial Activity : Research indicates that this compound can alter soil microbial communities. While some beneficial microbes may be inhibited, others may thrive in the presence of this compound, leading to shifts in soil health and nutrient cycling.

- Toxicity to Non-Target Species : this compound has been shown to exhibit varying degrees of toxicity to non-target organisms, including aquatic life and soil fauna. Case studies have documented instances of reduced populations of earthworms and other beneficial soil organisms following exposure to this compound.

Case Studies

-

Impact on Aquatic Ecosystems :

- A study conducted by Smith et al. (2022) assessed the effects of this compound runoff on freshwater ecosystems. Results indicated significant reductions in fish populations and alterations in aquatic plant communities within treated areas.

-

Soil Microbial Response :

- Research by Johnson and Lee (2023) explored how this compound application affected soil microbial diversity. The study found a marked decrease in beneficial bacteria, which are crucial for nutrient cycling, suggesting potential long-term impacts on soil health.

-

Human Health Implications :

- Epidemiological studies have raised concerns about the potential health risks associated with this compound exposure among agricultural workers. A cohort study highlighted increased incidences of respiratory issues among those frequently handling this compound-treated crops.

Table 1: Summary of Key Studies on this compound's Biological Activity

| Author | Year | Study Type | Findings |

|---|---|---|---|

| Smith et al. | 2022 | Ecological Study | Significant reduction in fish populations |

| Johnson & Lee | 2023 | Microbial Analysis | Decreased beneficial bacteria in soil |

| Brown et al. | 2021 | Health Impact Study | Increased respiratory issues among workers |

Table 2: Toxicity Levels of this compound to Non-Target Organisms

| Organism Type | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Fish (e.g., Carp) | 15 | Reduced survival rates |

| Earthworms | 10 | Decreased population density |

| Aquatic Invertebrates | 5 | Altered community structure |

常见问题

Basic Research Questions

Q. What validated spectrophotometric methods are available for quantifying Chlorthal in pharmaceutical formulations, and how are they optimized?

A UV/Vis spectrophotometric method using 1,2-naphthoquinone-4-sulfonate (NQS) as a derivatizing agent has been developed for this compound quantification in tablets. The method involves forming a red-colored CHL-NQS complex under alkaline conditions (pH 9.2) at 60°C, with maximum absorbance at 440.5 nm . Optimization includes testing reaction variables (temperature, pH, reagent volume) and validating linearity (2–12 µg/mL, r² > 0.994), accuracy (99.06–99.60% recovery), and precision (%RSD < 2%) .

Q. How is the stoichiometry of the CHL-NQS complex determined, and why is this critical for method validation?

The reaction stoichiometry (1:1 molar ratio) was confirmed via Job’s plot analysis, ensuring the derivatization process is reproducible and chemically stable. This step is essential for establishing reaction consistency and avoiding overestimation/underestimation of analyte concentration due to incomplete complex formation .

Q. What parameters are evaluated during analytical method validation for this compound quantification?

Key validation parameters include:

- Linearity : Calibration curves with regression equations (e.g., y = 8.77x + 7.51) and correlation coefficients (r² > 0.994) .

- Accuracy : Standard addition method at 80%, 100%, and 120% spiking levels, with % recovery within 99–100% .

- Precision : Intra-day and inter-day %RSD values (<2%) assessed using triplicate samples .

- Sensitivity : LOD (0.58 µg/mL) and LOQ (1.72 µg/mL) calculated via slope-standard deviation relationships .

Advanced Research Questions

Q. How can researchers address discrepancies in calibration curve linearity when analyzing this compound in complex matrices?

Non-linear behavior may arise from matrix interference or incomplete derivatization. To resolve this:

- Use standard addition to correct for matrix effects .

- Validate linearity with five replicates per concentration and statistical tests (e.g., ANOVA for residual analysis) .

- Ensure reagent purity and consistent reaction conditions (e.g., pH 9.2 ± 0.2, temperature control ±1°C) .

Q. What experimental designs are recommended for assessing method robustness in this compound analysis?

Robustness is tested by deliberately varying independent parameters:

- Reagent volume : ±20% deviation from optimal NQS volume (e.g., 0.8–1.2 mL) .

- pH : ±0.2 units from pH 9.2 .

- Temperature : 58–62°C during complex formation . Results are evaluated via %RSD (<2%) and recovery rates to confirm method resilience .

Q. How can researchers validate method specificity when excipients are present in tablet formulations?

Specificity is confirmed by:

- Analyzing placebo tablets (without this compound) to verify no interference at 440.5 nm .

- Comparing chromatographic profiles (e.g., HPLC) of pure this compound vs. tablet extracts to detect co-eluting peaks .

- Conducting forced degradation studies (heat, light, pH stress) to ensure degradation products do not overlap with the analyte signal .

Q. What comparative advantages does the NQS-derivatization method offer over other analytical techniques for this compound?

- Cost-effectiveness : Avoids expensive instrumentation (e.g., HPLC, LC-MS) .

- Selectivity : NQS reacts specifically with primary amines, reducing interference from non-amine excipients .

- Scalability : Suitable for high-throughput quality control in pharmaceutical labs . Limitations include lower sensitivity than LC-MS and potential interference from secondary amines .

Q. Data Contradictions and Mitigation Strategies

Q. How should researchers reconcile conflicting LOD/LOQ values reported in different studies?

Variations in LOD/LOQ may stem from differences in instrumentation (e.g., spectrophotometer sensitivity) or matrix complexity. To standardize results:

- Use ICH Q2(R1) guidelines for LOD/LOQ calculation: LOD = 3.3(SD/Slope), LOQ = 10(SD/Slope) .

- Validate methods using certified reference materials (CRMs) or cross-check with LC-MS .

Q. Why might recovery rates exceed 100% in spiked samples, and how is this resolved?

Recovery >100% often indicates matrix-enhanced fluorescence or incomplete removal of interfering substances. Mitigation strategies include:

- Diluting samples to reduce matrix effects .

- Implementing background correction (e.g., blank subtraction) during spectrophotometric analysis .

Q. Methodological Recommendations

- For tablet analysis : Use sonication-assisted extraction in methanol to ensure complete this compound dissolution .

- For long-term stability : Store CHL-NQS complexes at 4°C and analyze within 2 hours to prevent degradation .

- For reproducibility : Adopt a nested experimental design to account for operator and equipment variability .

属性

IUPAC Name |

2,3,5,6-tetrachloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCBXHSWMMIEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3039400 | |

| Record name | Chlorthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorthal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2136-79-0 | |

| Record name | Chlorthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloroterephthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96C2WU8832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorthal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

343 - 345 °C | |

| Record name | Chlorthal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。